molecular formula C18H17NO4S B13151882 Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate

Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate

Cat. No.: B13151882
M. Wt: 343.4 g/mol
InChI Key: XFKOKEPMOKSXJF-UHFFFAOYSA-N
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Description

Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses an optically active cyclohexanone and phenylhydrazine hydrochloride under methanesulfonic acid reflux in methanol to yield the corresponding tricyclic indole . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes and green chemistry principles to minimize environmental impact. Transition-metal/quinone complexes are effective catalysts for the aerobic dehydrogenation of indolines to indoles, demonstrating the utility of this method in synthesizing pharmaceutically important molecules .

Chemical Reactions Analysis

Types of Reactions

Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can modulate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A potent antiviral compound.

Uniqueness

Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 3-methyl-1-(4-methylphenyl)sulfonylindole-2-carboxylate

InChI

InChI=1S/C18H17NO4S/c1-12-8-10-14(11-9-12)24(21,22)19-16-7-5-4-6-15(16)13(2)17(19)18(20)23-3/h4-11H,1-3H3

InChI Key

XFKOKEPMOKSXJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)C

Origin of Product

United States

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